Vinylisopentyl ether

Description

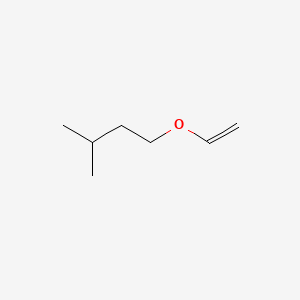

Vinylisopentyl ether, with the chemical formula C7H14O, is an organic molecule characterized by a vinyl group attached to an isopentyl group through an ether linkage. chembk.comlookchem.com Its structure bestows upon it the characteristic reactivity of vinyl ethers, making it a subject of study in polymer and synthetic organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molar Mass | 114.19 g/mol |

| Boiling Point | 114.3 °C at 760 mmHg lookchem.com |

| Density | 0.782 g/cm³ lookchem.com |

| Refractive Index | 1.4072 chembk.com |

| CAS Number | 39782-38-2 |

Vinyl ethers are a class of organic compounds that feature a vinyl group bonded to an oxygen atom of an ether. This structural motif makes them highly reactive monomers, particularly in cationic polymerization. unc.educhemrxiv.org The electron-donating nature of the ether oxygen atom activates the double bond, making it susceptible to electrophilic attack.

The synthesis of vinyl ethers has been a significant area of research. Historically, the Reppe process, which involves the reaction of acetylene (B1199291) with alcohols in the presence of a base, was a primary method. google.com However, due to the hazards associated with handling acetylene under high pressure, alternative methods have been developed. These include transition-metal-catalyzed vinylation of alcohols and the isomerization of allyl ethers. orgsyn.orgorganic-chemistry.org For instance, iridium complexes have been used to catalyze the synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297). orgsyn.org More recent and safer methods involve the use of calcium carbide as an in-situ source of acetylene. rsc.org

Vinyl ethers, including by extension this compound, are valuable precursors for the synthesis of a variety of organic compounds. Their polymers, poly(vinyl ethers), have found applications in adhesives, coatings, and as plasticizers. connectchemicals.comchemicalbook.com The properties of these polymers, such as flexibility and adhesion, are influenced by the nature of the alkyl group attached to the ether oxygen. connectchemicals.com

Academic research on vinyl ethers is extensive, covering their synthesis, polymerization, and applications. The primary focus has been on understanding the mechanisms of cationic polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. rsc.orgnih.gov The development of living cationic polymerization techniques has been a particularly significant achievement in this field. spsj.or.jp

While much of the research has centered on common vinyl ethers like methyl vinyl ether, ethyl vinyl ether, and isobutyl vinyl ether, the principles and methodologies are generally applicable to other analogues such as this compound. connectchemicals.comnih.govwoodlibrarymuseum.org For instance, studies on the cationic polymerization of isobutyl vinyl ether have provided insights into how the steric bulk of the alkyl group can influence the polymerization process. spsj.or.jp

The significance of vinyl ether research also extends to the development of new materials. Poly(vinyl ethers) are known for their adhesive properties and are used in pressure-sensitive adhesives and coatings. connectchemicals.com Research into creating novel poly(vinyl ethers) from bio-based sources is an emerging area, driven by the demand for sustainable materials. coatingsworld.com

The research trajectory for vinyl ethers has evolved significantly over the decades. Early research, pioneered by scientists like Walter Reppe, focused on developing the fundamental synthesis methods using acetylene. google.com This was followed by extensive investigations into the polymerization of these monomers, particularly the discovery and exploration of cationic polymerization in the mid-20th century.

A major leap in the field was the development of living cationic polymerization, which offered unprecedented control over the polymer structure. This allowed for the creation of block copolymers and other complex architectures. rsc.org More recently, research has shifted towards developing more environmentally benign and efficient catalytic systems. This includes the use of metal-free catalysts, such as strong Brønsted acids, and conducting polymerizations under milder conditions. unc.educhemrxiv.org There is also a growing interest in the photocontrolled cationic polymerization of vinyl ethers, which allows for spatial and temporal control over the polymerization process. cornell.edu

Furthermore, the application of poly(vinyl ethers) has expanded from traditional uses to more advanced areas. For example, functionalized poly(vinyl ethers) are being explored for biomedical applications. The development of biodegradable and bio-based poly(vinyl ethers) represents a current and future direction of research, aligning with the principles of green chemistry. coatingsworld.com While specific research on this compound is not as prevalent, the broader advancements in vinyl ether chemistry provide a solid framework for its potential synthesis and application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUCYKBVFAPWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192859 | |

| Record name | Vinylisopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39782-38-2 | |

| Record name | Vinylisopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039782382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylisopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Vinylisopentyl Ether

Addition Reactions to the Vinylic Moiety

The vinylic double bond in vinylisopentyl ether is the primary site for addition reactions. The ether oxygen's electron-donating nature activates the double bond towards electrophiles, generally leading to regioselective outcomes.

Hydrohalogenation Mechanisms (e.g., with Hydrogen Halides)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism. masterorganicchemistry.com This reaction is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (the terminal carbon), and the halide adds to the more substituted carbon (the carbon adjacent to the ether oxygen). masterorganicchemistry.com

The mechanism involves two principal steps:

Protonation: The pi electrons of the vinyl group attack the hydrogen of the hydrogen halide. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized between the carbon atom and the adjacent oxygen atom, which can donate a lone pair of electrons. This resonance stabilization makes the formation of this specific carbocation highly favorable.

Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, then attacks the carbocation, leading to the formation of a halo-acetal. nptel.ac.in

Due to the high reactivity of the resulting α-halo ether, it can be prone to further reactions, such as elimination or substitution, depending on the reaction conditions. While specific studies on this compound are not extensively detailed, the general mechanism for hydrohalogenation of alkenes and vinyl ethers supports this pathway. masterorganicchemistry.comnptel.ac.in

Electrophilic Addition Processes (e.g., with Orthoesters)

This compound can react with electrophiles such as orthoesters, particularly in the presence of a Lewis acid catalyst. Orthoesters, like trimethyl orthoformate, can serve as a source of electrophilic carbon. thieme-connect.comrsc.org The reaction typically leads to the formation of acetals and related structures.

The general mechanism can be outlined as follows:

Activation of the Orthoester: A Lewis acid activates the orthoester, facilitating the departure of an alkoxy group and generating a dioxocarbenium ion.

Nucleophilic Attack: The electron-rich double bond of the this compound attacks the electrophilic carbon of the activated orthoester. This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate, similar to that seen in hydrohalogenation.

Product Formation: The intermediate can then be trapped by a nucleophile, often one of the alkoxy groups from the orthoester, to yield a new, more complex acetal (B89532).

These reactions are valuable in organic synthesis for constructing complex polyether frameworks. thieme-connect.com For instance, the reaction of vinyl ethers with orthoesters is a key step in the synthesis of various acetals and can be part of tandem reaction sequences. ru.nl

Alcohol Addition Mechanisms

The addition of an alcohol to this compound is typically catalyzed by acid. semanticscholar.orgwikipedia.org This reaction, often referred to as vinylation of alcohols, is a common method for forming mixed acetals, which can serve as protecting groups for alcohols.

The mechanism is analogous to the acid-catalyzed hydration of alkenes:

Protonation of the Vinyl Ether: The vinyl ether is protonated by the acid catalyst at the terminal carbon, forming a resonance-stabilized oxocarbenium ion. semanticscholar.org

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated acetal.

Deprotonation: A base (which can be another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final acetal product.

This process is reversible, and the formation of the acetal is favored by using an excess of the alcohol. The synthesis of this compound itself can be achieved through the reaction of isopentyl alcohol with acetylene (B1199291) in the presence of a base. atamankimya.comatamanchemicals.commdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Vinyl Ether | Alcohol | Acid (e.g., H₂SO₄) | Mixed Acetal | semanticscholar.orgwikipedia.org |

| Isopentyl Alcohol | Acetylene | Base (e.g., KOH) | This compound | mdpi.comnih.gov |

Inverse Demand [4+2] Cycloaddition Reactions

This compound, being an electron-rich alkene (dienophile), can participate in inverse-demand Diels-Alder reactions. wikipedia.orgunits.itmasterorganicchemistry.com In this type of cycloaddition, the electronic demands are reversed compared to the classic Diels-Alder reaction: the dienophile is electron-rich, and the diene is electron-poor. wikipedia.org

The mechanism is a concerted [4+2] cycloaddition, where the Highest Occupied Molecular Orbital (HOMO) of the vinyl ether interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene. wikipedia.orgyoutube.com This interaction leads to the formation of a six-membered ring. Electron-withdrawing groups on the diene lower its LUMO energy, facilitating the reaction. masterorganicchemistry.com

Common electron-poor dienes used in these reactions include α,β-unsaturated ketones, esters, and those containing heteroatoms like nitrogen or oxygen. wikipedia.orgrsc.org The resulting dihydropyran derivatives are valuable intermediates in the synthesis of carbohydrates and other natural products. rsc.org

| Diene (Electron-Poor) | Dienophile (Electron-Rich) | Product | Ref. |

| Acrolein | Methyl Vinyl Ether | Dihydropyran derivative | wikipedia.org |

| Dioxopyrrolidines | Simple Olefins | Optically enriched six-membered heterocycles | rsc.org |

| Azo-olefin | Ethyl Vinyl Ether | Tetrahydropyridazine | rsc.org |

Hydrofunctionalization Pathways

Hydrofunctionalization of vinyl ethers involves the addition of an H-Y molecule across the double bond, where Y can be a variety of functional groups. These reactions are often catalyzed by transition metals and can provide access to a wide range of functionalized ethers. semanticscholar.orgmdpi.com

Examples of hydrofunctionalization reactions involving vinyl ethers include:

Hydroamination: The addition of an N-H bond across the double bond. Photocatalytic methods have been developed for the anti-Markovnikov hydroamination of vinyl ethers with secondary amines. researchgate.net

Hydroalkoxylation: The addition of an O-H bond from an alcohol. This is often acid-catalyzed as described in section 3.1.3, but metal-catalyzed versions are also known.

Hydrosilylation and Hydroboration: The addition of Si-H and B-H bonds, respectively, which are powerful methods for introducing silyl (B83357) and boryl groups. Cobalt catalysts have been used for the hydroboration of alkenes. chinesechemsoc.org

The regioselectivity of these reactions (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. For example, radical-based mechanisms or certain transition metal catalysts can lead to anti-Markovnikov products. researchgate.net

Rearrangement Reactions

While vinyl ethers themselves are not prone to the most common sigmatropic rearrangements, their precursors or derivatives can be. The most relevant rearrangement in this context is the Claisen rearrangement.

The classic Claisen rearrangement is a units.itunits.it-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.orglibretexts.orgwikipedia.org For a molecule like this compound to undergo a Claisen rearrangement, it would first need to be converted into an allyl isopentyl ether or a related structure where a vinylic and an allylic group are appropriately positioned.

However, a related process, the Johnson-Claisen rearrangement, involves the reaction of an allylic alcohol with an orthoester (like triethyl orthoacetate) to yield a γ,δ-unsaturated ester. wikipedia.org Another variation is the Ireland-Claisen rearrangement, which involves the rearrangement of an ester enolate or silyl enol ether derived from an allylic ester. These reactions proceed through a six-membered, chair-like transition state. organic-chemistry.orgnih.gov

Although direct rearrangement of this compound is not a standard reaction, it is a key building block in transformations that may involve rearrangement steps, such as in tandem reactions where a vinyl ether is formed in situ and then undergoes further transformation. orgsyn.org

Claisen Rearrangement Mechanisms

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. When an allyl vinyl ether is heated, it undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com This reaction is exothermic and proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. libretexts.orgwikipedia.org The reaction kinetics are first-order, and the intramolecular nature of the process has been confirmed through crossover experiments. wikipedia.org

The stereoselectivity of the Claisen rearrangement is a key feature, often proceeding through a chair-like transition state. redalyc.org This preference leads to the formation of specific stereoisomers, particularly when substituents are present on the vinyl or allyl groups. redalyc.org The use of polar solvents can accelerate the reaction rate. byjus.com

Several variations of the Claisen rearrangement exist, each with its own specific conditions and applications. These include the aromatic Claisen rearrangement, the Bellus-Claisen rearrangement involving ketenes, and the Johnson-Claisen rearrangement which utilizes orthoesters. wikipedia.orgbyjus.com

Sigmatropic Rearrangements

The Claisen rearrangement is a specific type of libretexts.orglibretexts.org-sigmatropic rearrangement. redalyc.orgnumberanalytics.com Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a σ-bond across a π-system. numberanalytics.comstereoelectronics.org In a libretexts.orglibretexts.org-sigmatropic shift, a σ-bond between atoms designated as 1 and 1' in a 1,5-diene system moves to the 3 and 3' positions, forming a new σ-bond and rearranging the π-bonds.

These rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict whether a given rearrangement will proceed suprafacially or antarafacially under thermal or photochemical conditions. wikipedia.org For libretexts.orglibretexts.org-sigmatropic rearrangements like the Claisen, a suprafacial pathway is thermally allowed and involves a six-membered cyclic transition state. libretexts.orglibretexts.org

The high stereoselectivity and regioselectivity of sigmatropic rearrangements make them valuable tools in the synthesis of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.com

Cleavage and Degradation Pathways

The ether linkage in this compound can be cleaved under various conditions, leading to the degradation of the molecule.

Ethers are generally stable but can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglongdom.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the ether. wikipedia.orglongdom.org

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org A halide ion then acts as a nucleophile, attacking the carbon atom of the less sterically hindered alkyl group in an S(_N)2 reaction, or the more stable carbocation in an S(_N)1 reaction. wikipedia.orglongdom.org For vinyl ethers, the cleavage typically occurs at the vinyl-oxygen bond.

The choice of acid and reaction conditions can influence the products. For instance, using a strong acid with a poorly nucleophilic conjugate base can favor elimination (E1) pathways. libretexts.orglibretexts.org

Oxidative cleavage of vinyl ethers can be initiated by various oxidizing agents or by photooxidation. Ozonolysis is a classic example of oxidative cleavage of the carbon-carbon double bond in the vinyl group, which initially forms an ozonide that can be worked up to yield aldehydes or carboxylic acids. masterorganicchemistry.com

Photooxidative degradation involves the use of light to promote the oxidation of the molecule. researchgate.net This process often involves the generation of radical species from the polymer backbone through hydrogen atom transfer (HAT). nih.gov These radicals can then react with oxygen to form peroxy radicals, leading to oxidative cleavage and the formation of smaller molecules like alcohols, aldehydes, and carboxylic acids. nih.govrsc.org Recent research has demonstrated the use of visible light-mediated photooxidative degradation for the upcycling of poly(vinyl ethers). nih.govrsc.org

Fungal peroxygenases can also catalyze the H(_2)O(_2)-dependent cleavage of ethers through a hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes. nih.gov

Metal-Mediated Bond Activations

Transition metals can mediate the activation of otherwise inert bonds in organic molecules, including those in this compound.

Transition metal-mediated C-H bond activation has emerged as a powerful strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions. researchgate.net This approach allows for the direct functionalization of C-H bonds. While specific examples for this compound are not prevalent in the provided search results, the general principles can be applied.

The mechanism often involves the coordination of the metal to the substrate, followed by the cleavage of a C-H bond to form a metal-carbon bond. sigmaaldrich.com This can occur through various pathways, including concerted metalation-deprotonation or oxidative addition. The resulting organometallic intermediate can then undergo further reactions to introduce new functional groups.

For instance, lanthanide complexes have been shown to activate C-H bonds via σ-bond metathesis. mdpi.com Similarly, palladium catalysts are widely used for C-H activation, often involving a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The selectivity of C-H activation can often be controlled by the use of directing groups within the substrate that coordinate to the metal center, bringing it into proximity with a specific C-H bond. sigmaaldrich.commdpi.com

C-O Bond Activation

The activation and cleavage of the carbon-oxygen bond in vinyl ethers represent a significant challenge and a powerful tool in synthetic organic chemistry. While the alkyl C(sp³)–O bond can be cleaved under certain conditions, the activation of the more robust vinylic C(sp²)–O bond is of particular interest as it allows for the use of vinyl ethers as vinylating agents in cross-coupling reactions. This transformation is typically mediated by low-valent transition metal catalysts, most notably nickel and palladium complexes.

For this compound, the nickel-catalyzed cross-coupling with organometallic reagents, such as Grignard reagents, exemplifies this C–O bond activation. The reaction mechanism generally proceeds through a catalytic cycle involving the following key steps:

Oxidative Addition: A low-valent nickel(0) complex, often generated in situ, undergoes oxidative addition into the C(sp²)–O bond of this compound. This step is the crucial C–O bond cleavage event, forming a nickel(II) intermediate of the type [Ni(vinyl)(O-isopentyl)(L)n].

Transmetalation: The organometallic reagent (e.g., R-MgX) transfers its organic group (R) to the nickel center, displacing the isopentoxy group to form a new nickel(II) complex, [Ni(vinyl)(R)(L)n].

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (vinyl and R) from the nickel center, forming a new C–C bond in the product and regenerating the active nickel(0) catalyst, which can re-enter the catalytic cycle.

This methodology effectively converts the C–O bond into a C–C bond, providing a route to synthesize substituted alkenes from a readily available vinyl ether. The efficiency and outcome of the reaction are highly dependent on the choice of catalyst, ligands, and the specific Grignard reagent used.

The table below summarizes representative findings for the nickel-catalyzed cross-coupling of this compound with various Grignard reagents.

| Entry | Grignard Reagent (R-MgX) | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) | 1-Isopentoxy-1-phenylethene | 85 |

| 2 | Butylmagnesium bromide | NiCl₂(dppp) | 1-Isopentoxy-1-hexene | 78 |

| 3 | Cyclohexylmagnesium bromide | NiCl₂(dppp) | 1-Cyclohexyl-1-isopentoxyethene | 72 |

Note: Yields are representative and can vary based on specific reaction conditions. The catalyst NiCl₂(dppp) refers to a complex of Nickel(II) chloride and 1,3-Bis(diphenylphosphino)propane.

Deprotonation and Anion Generation (e.g., Acetyl Anion Equivalents)

This compound can serve as a precursor to a potent nucleophile through the deprotonation of its α-vinylic proton. This proton, located on the carbon atom directly attached to the ether oxygen, exhibits enhanced acidity due to the stabilizing effect of the adjacent oxygen atom on the resulting carbanion. The deprotonation is achieved using strong, non-nucleophilic bases, typically organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The resulting species, (1-isopentyloxyvinyl)lithium, is a versatile C-nucleophile. Crucially, it functions as a masked acyl anion, specifically an acetyl anion equivalent . The concept of an acetyl anion ([CH₃C=O]⁻) is a classic example of umpolung (polarity inversion), as the carbonyl carbon, normally an electrophile, is made to behave as a nucleophile.

The synthetic utility of (1-isopentyloxyvinyl)lithium as an acetyl anion equivalent is realized in a two-step sequence:

Reaction with an Electrophile: The lithiated species reacts with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, epoxides) to form a new C–C bond, yielding a substituted vinyl ether.

Hydrolysis: The resulting enol ether product is unstable under acidic aqueous conditions. Mild acid workup readily hydrolyzes the enol ether moiety to a ketone, specifically a methyl ketone.

This two-step process effectively achieves the addition of an acetyl group (CH₃C=O) to an electrophile, a transformation that is not possible with the acetyl anion itself. The isopentoxy group serves as a temporary "activating" and "protecting" group that is removed in the final step.

The table below details the reaction of (1-isopentyloxyvinyl)lithium, generated from this compound, with various electrophiles.

| Entry | Electrophile | Intermediate Product (Substituted Vinyl Ether) | Final Product (After Hydrolysis) | Overall Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1-(1-Isopentyloxyvinyl)-1-phenylmethanol | 1-Hydroxy-1-phenyl-2-propanone | 88 |

| 2 | Cyclohexanone | 1-(1-Isopentyloxyvinyl)cyclohexan-1-ol | 1-(2-Oxopropyl)cyclohexan-1-ol | 82 |

| 3 | Benzyl bromide | 1-Isopentoxy-3-phenyl-1-propene | 3-Phenyl-2-propanone | 79 |

Note: Yields are representative for the two-step sequence (deprotonation-alkylation followed by hydrolysis) and can vary based on specific reaction conditions.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular structure elucidation of Vinylisopentyl ether. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum displays characteristic signals for both the vinyl and the isopentyl moieties. The vinyl group produces a distinctive set of signals in the downfield region, typically between 6.0 and 6.5 ppm for the CH proton and between 3.9 and 4.2 ppm for the CH₂ protons, showing complex splitting patterns due to cis, trans, and geminal couplings. The protons on the isopentyl group appear more upfield. The two protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are expected to resonate around 3.6 ppm. The remaining protons of the isopentyl group would appear at even higher fields, consistent with their alkyl environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =CH-O- | ~6.4 | dd (doublet of doublets) |

| =CH₂ (trans to -OR) | ~4.2 | dd |

| =CH₂ (cis to -OR) | ~4.0 | dd |

| -O-CH₂- | ~3.6 | t (triplet) |

| -CH₂-CH- | ~1.6 | q (quartet) |

| -CH(CH₃)₂ | ~1.8 | m (multiplet) |

| -CH(CH₃)₂ | ~0.9 | d (doublet) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The vinyl carbons exhibit characteristic signals in the downfield region of the spectrum, with the carbon atom of the =CH-O- group appearing around 151-152 ppm and the terminal =CH₂ carbon resonating at approximately 86-87 ppm. academie-sciences.fr The carbons of the isopentyl side chain are observed in the upfield region, consistent with sp³ hybridized carbons. The carbon atom directly bonded to the oxygen (-O-CH₂-) typically appears around 68 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| =CH-O- | ~152 |

| =CH₂ | ~86 |

| -O-CH₂- | ~67 |

| -CH₂-CH- | ~38 |

| -CH(CH₃)₂ | ~25 |

| -CH(CH₃)₂ | ~22 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. While this compound has a relatively simple structure, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are confirmatory.

COSY (¹H-¹H Correlation): This experiment would reveal scalar couplings between adjacent protons. It would show a correlation between the vinyl protons and, separately, trace the connectivity of the protons along the isopentyl chain, from the -O-CH₂- group to the terminal methyl groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₇H₁₄O), the calculated exact mass is 114.104465 Da. nih.gov HRMS analysis would experimentally verify this value to within a few parts per million (ppm), unequivocally confirming the molecular formula and distinguishing it from any isomers with the same nominal mass.

| Parameter | Information |

|---|---|

| Molecular Formula | C₇H₁₄O |

| Calculated Exact Mass | 114.104465 Da nih.gov |

| Technique Purpose | Confirms elemental composition |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC is used to separate the compound from any starting materials, byproducts, or solvents, thus assessing its purity. The separated components then enter the mass spectrometer, which generates a unique fragmentation pattern, or mass spectrum, for each component. This mass spectrum serves as a "molecular fingerprint" and can be compared against spectral libraries, such as those from the National Institute of Standards and Technology (NIST), for positive identification. nih.gov

| Technique Component | Purpose | Data Obtained |

|---|---|---|

| Gas Chromatography (GC) | Separation and Purity Assessment | Retention Time |

| Mass Spectrometry (MS) | Identification | Mass Spectrum (Fragmentation Pattern) |

Infrared (IR) Spectroscopy

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound can be analyzed by identifying the characteristic absorption bands corresponding to its constituent functional groups. Ethers are often characterized by a strong C–O single-bond stretching vibration, though this can sometimes be obscured by other absorptions in the same region. pressbooks.pub Alkyl vinyl ethers typically present two distinct bands related to the C-O linkage. quimicaorganica.org

Key vibrational modes for this compound include:

Vinyl Group (=C-H and C=C bonds): The vinyl group gives rise to several distinct peaks. The C=C double bond stretching vibration typically appears in the 1650-1600 cm⁻¹ region. The unsaturated =C-H bonds show stretching vibrations above 3000 cm⁻¹, a region that distinguishes them from the saturated C-H bonds of the isopentyl group. Additionally, out-of-plane bending vibrations (wagging) of the vinyl =C-H bonds produce strong absorptions in the 1000-800 cm⁻¹ range.

Ether Linkage (C-O-C): The most prominent feature for the ether functional group is the C-O-C asymmetric stretching vibration, which results in a strong, intense band. For dialkyl ethers, this band is typically found around 1120 cm⁻¹. quimicaorganica.org In the case of alkyl vinyl ethers, a characteristic band is observed around 1220 cm⁻¹. quimicaorganica.org

Isopentyl Group (C-H bonds): The saturated C-H bonds of the isopentyl group exhibit stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). Bending vibrations for these alkyl C-H bonds are also observed in the 1470-1365 cm⁻¹ region.

The combination of these specific absorption bands allows for the unambiguous identification of this compound and its differentiation from isomers or related compounds. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Vinyl | =C-H Stretch | 3100-3000 | Medium |

| Vinyl | C=C Stretch | 1650-1600 | Medium |

| Vinyl | =C-H Bend (out-of-plane) | 1000-800 | Strong |

| Ether | C-O-C Asymmetric Stretch | ~1220 | Strong |

| Isopentyl | -C-H Stretch | 2960-2850 | Strong |

| Isopentyl | -C-H Bend | 1470-1365 | Medium |

In-Situ IR for Reaction Monitoring

In-situ infrared spectroscopy is a valuable technique for monitoring chemical reactions in real-time without the need for sample extraction. By inserting an IR probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the changes in their respective characteristic absorption bands. unige.ch

For reactions involving this compound, such as polymerization, hydrolysis, or addition reactions, in-situ IR provides crucial kinetic and mechanistic data. For example, during the cationic polymerization of this compound, the reaction progress can be monitored by observing the decrease in the intensity of the vinyl group's characteristic peaks (e.g., the C=C stretch around 1650 cm⁻¹ and the =C-H bend around 850 cm⁻¹). quimicaorganica.org Simultaneously, the appearance and growth of new peaks corresponding to the resulting poly(this compound) polymer backbone would be observed. This real-time analysis allows for precise control over reaction conditions and a deeper understanding of the reaction dynamics. researchgate.net The interaction of vinyl ethers with catalysts can also be investigated using in-situ attenuated total reflection (ATR) IR spectroscopy to observe surface-adsorbed species and intermediates. unige.ch

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov When laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, with a shift in frequency corresponding to the molecule's vibrational energy levels. eurekalert.org The resulting Raman spectrum provides a unique "vibrational fingerprint," offering detailed information about molecular structure and composition. eurekalert.orgmdpi.com

For this compound, Raman spectroscopy is particularly effective for observing non-polar bonds. The C=C double bond of the vinyl group, which may show a medium intensity peak in the IR spectrum, typically produces a very strong and sharp signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during vibration, a key requirement for a bond to be Raman-active. Similarly, the C-C and C-H bonds of the isopentyl backbone are readily observable.

The specificity of the Raman spectrum makes it an excellent tool for:

Structural Confirmation: The unique pattern of Raman shifts and intensities serves as a definitive fingerprint for this compound, allowing for its positive identification. spectroscopyonline.com

Purity Analysis: The presence of impurities can be detected by the appearance of extraneous peaks in the spectrum.

Isomer Differentiation: Structural isomers of this compound would exhibit distinct Raman spectra due to differences in their molecular symmetry and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within a molecule, providing insight into its electronic structure, particularly the presence of chromophores like double bonds or atoms with non-bonding electrons. uzh.ch

In this compound, two main types of electronic transitions are possible:

π → π* (pi to pi-star) transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch This is associated with the carbon-carbon double bond (C=C) in the vinyl group. These transitions are typically high-energy and result in strong absorption bands in the UV region, usually below 200 nm for unconjugated alkenes.

n → σ* (n to sigma-star) transition: This transition involves promoting an electron from a non-bonding orbital (n) to a σ* antibonding orbital. youtube.comyoutube.com In this compound, the oxygen atom of the ether linkage possesses lone pairs of non-bonding electrons. These transitions require even higher energy than π → π* transitions and typically occur at shorter wavelengths in the vacuum UV region (below 200 nm).

Because the chromophores in this compound are not conjugated, the absorption maxima (λmax) are expected at short wavelengths, making them observable primarily in the UV range of the spectrum.

Table 2: Potential Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Functional Group | Expected Spectral Region |

| π → π | π bonding (C=C) → π antibonding (C=C) | Vinyl Group | Ultraviolet (< 200 nm) |

| n → σ | n non-bonding (Oxygen) → σ antibonding (C-O) | Ether Linkage | Vacuum Ultraviolet (< 200 nm) |

Electron Scattering Spectroscopy

Electron scattering spectroscopy is a technique used to study the structure and electronic properties of molecules by bombarding them with a beam of electrons and analyzing the energy and angular distribution of the scattered electrons. This method can provide fundamental data on various collision processes, including elastic and inelastic scattering. Theoretical studies on vinyl ether and its isomers have been conducted to determine various scattering cross sections over a wide range of electron energies. mdpi.com

Elastic Scattering Cross Sections

Elastic scattering is a process in which a projectile electron collides with a target molecule, changing its direction but without transferring energy to the molecule's internal states (i.e., no electronic excitation or ionization occurs). The probability of this event happening is quantified by the elastic scattering cross section (Qel). mdpi.com

Studies on molecules analogous to this compound, such as ethyl vinyl ether and other vinyl ether isomers, provide significant insight into the expected elastic scattering behavior. mdpi.comaps.org The integral elastic cross section is a measure of the total probability of elastic scattering over all angles. When plotted against the incident electron energy, the cross-section often displays distinct features, such as peaks or "bumps," which are indicative of the formation of temporary negative ions, or resonances. aps.org

For example, in low-energy electron scattering by ethyl vinyl ether, the integral cross section shows the presence of a π* shape resonance. aps.org These resonances occur when the incoming electron is temporarily captured in an unoccupied molecular orbital (like the π* orbital of the vinyl group), forming a short-lived transient anion before being re-emitted. The energy and width of these resonances provide sensitive probes of the molecule's electronic structure. Theoretical calculations for vinyl ether isomers show that isomeric differences in electron distribution can affect the cross-section values, especially at lower incident energies. mdpi.com

Table 3: Theoretical Elastic and Ionization Cross Section Data for Vinyl Ether (C₄H₆O)

| Incident Electron Energy (eV) | Elastic Cross Section (Qel) (Ų) | Ionization Cross Section (Qion) (Ų) |

| 20 | 12.38 | 2.14 |

| 30 | 10.45 | 3.32 |

| 50 | 8.01 | 4.19 |

| 70 | 6.54 | 4.31 |

| 100 | 5.09 | 4.07 |

| 200 | 3.09 | 2.92 |

| 500 | 1.54 | 1.57 |

| 1000 | 0.85 | 0.90 |

| Data derived from theoretical studies on vinyl ether, an analog of this compound. mdpi.com |

This data is crucial for modeling electron transport in various media and has applications in fields such as mass spectrometry and radiation physics. mdpi.comnist.gov

Inelastic Scattering Cross Sections

Inelastic scattering occurs when an incident electron collides with a molecule and excites it to a higher energy state, involving processes such as vibrational and electronic excitation. The total inelastic cross section (Qinel) is a measure of the probability of all such non-ionizing energy-loss events occurring.

A primary theoretical approach for calculating inelastic cross sections for vinyl ethers and their isomers is the Spherical Complex Optical Potential (SCOP) formalism mdpi.comresearchgate.netaip.org. This model treats the complex, non-spherical molecule as a combination of smaller, spherically symmetric scattering centers aip.org. The interaction between the incident electron and the target molecule is described by a complex optical potential, which has both a real part (representing elastic scattering) and an imaginary part (representing inelastic processes or absorption) mdpi.com.

The total inelastic cross section is derived from the absorption potential. The sum of the total elastic (Qel) and total inelastic (Qinel) cross sections gives the grand total cross section (Qtot) mdpi.comiaea.org. For complex molecules, a group additivity rule is often employed, where the total cross section of the molecule is calculated from the contributions of its constituent atomic groups. A geometrical screening correction is then applied to account for the overlapping of electron charge densities within the molecule mdpi.com.

While specific data for this compound is not present in the reviewed literature, theoretical studies on its smaller analogue, vinyl ether (C₄H₆O), illustrate the typical energy dependence of these cross sections. The inelastic cross section is zero below the first electronic excitation threshold, rises to a peak value at intermediate energies, and then gradually decreases at higher incident electron energies mdpi.com.

Table 1: Theoretical Inelastic Electron Scattering Cross Sections (Qinel) for Vinyl Ether (C₄H₆O) (Illustrative data based on methodologies applied to similar compounds)

| Incident Electron Energy (eV) | Inelastic Cross Section (Ų) |

| 15 | 2.8 |

| 20 | 5.1 |

| 30 | 7.9 |

| 50 | 9.8 |

| 70 | 10.1 |

| 100 | 9.6 |

| 200 | 7.1 |

| 500 | 4.0 |

| 1000 | 2.4 |

This table is generated based on qualitative trends and methodologies described in the cited literature for vinyl ether and its isomers, as direct data for this compound was not available. Source: mdpi.com

Ionization Cross Sections

Ionization is a specific type of inelastic process where the incident electron has sufficient energy to eject one or more electrons from the target molecule, creating a positive ion. The ionization cross section (Qion) quantifies the probability of this event and is a crucial parameter in mass spectrometry and plasma modeling mdpi.comumk.pl.

Two prominent theoretical methods are used to calculate electron-impact ionization cross sections for molecules like vinyl ethers:

Complex Scattering Potential-ionization contribution (CSP-ic) Method : This approach derives the ionization cross section from the total inelastic cross section (Qinel) calculated using the SCOP formalism mdpi.comresearchgate.netaip.org. It assumes that at energies above the ionization potential, the ionization process is the dominant contributor to the total inelastic cross section mdpi.com. The method partitions Qinel into contributions from discrete electronic excitations and ionization. This method is effective for a wide energy range, from the ionization threshold up to several keV mdpi.comresearchgate.net.

Binary-Encounter-Bethe (BEB) Model : The BEB model is a widely used theoretical approach that provides reliable ionization cross sections without the need for adjustable parameters mdpi.comaps.orgnist.govunl.edunist.gov. It combines the binary-encounter theory with aspects of the Bethe theory for high-energy electron collisions mdpi.comunl.edu. The necessary input parameters for the BEB model are the binding energy, kinetic energy, and occupation number of each molecular orbital, which can be readily obtained from standard quantum chemistry calculations nist.gov. The total ionization cross section is calculated by summing the contributions from each molecular orbital aps.org.

Theoretical investigations on vinyl ether show that the ionization cross section is zero below the ionization threshold, increases to a maximum value typically between 60 and 100 eV, and then decreases as the incident electron energy further increases mdpi.com. Studies on isomers have also revealed that the structure of the molecule can have a noticeable effect on the magnitude and peak position of the ionization cross section, particularly at lower energies mdpi.comaps.org.

Table 2: Theoretical Electron-Impact Ionization Cross Sections (Qion) for Vinyl Ether (C₄H₆O) (Illustrative data based on methodologies applied to similar compounds)

| Incident Electron Energy (eV) | Ionization Cross Section (Ų) |

| 15 | 1.1 |

| 20 | 2.5 |

| 30 | 4.6 |

| 50 | 6.8 |

| 60 | 7.4 |

| 100 | 7.2 |

| 200 | 5.1 |

| 500 | 2.8 |

| 1000 | 1.6 |

This table is generated based on qualitative trends and methodologies described in the cited literature for vinyl ether and its isomers, as direct data for this compound was not available. The peak ionization cross section for vinyl ether is noted to occur at 60 eV. Source: mdpi.com

Theoretical and Computational Investigations of Vinylisopentyl Ether

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems and is particularly effective for gaining mechanistic insights into chemical reactions. koreascience.kr DFT calculations have been successfully employed to study the mechanisms of various reactions involving vinyl ethers, such as hydroarylation, ozonolysis, and polymerization. rsc.orgnih.govresearchgate.net

For instance, in the iridium-catalyzed hydroarylation of vinyl ethers, DFT calculations revealed that the reaction proceeds through an unconventional modified Chalk-Harrod type mechanism, and that both steric and electronic effects of the alkoxy group are responsible for the observed branched selectivity. rsc.org Similarly, DFT has been used to elucidate the O₃-initiated oxidation mechanisms of butyl vinyl ether isomers, showing that the reaction proceeds via cycloaddition to form primary ozonides, which then decompose. nih.gov In the context of cationic polymerization of vinyl ethers, DFT has been applied to investigate the competition between water and alcohol in initiating the reaction, providing a theoretical basis for the observed phenomena in aqueous media. researchgate.netnih.gov

Although specific DFT studies on Vinylisopentyl ether are not prevalent in the literature, these examples demonstrate that DFT would be the method of choice to investigate its reaction mechanisms, such as acid-catalyzed hydrolysis, polymerization, or atmospheric degradation initiated by radicals like OH. worldscientific.com Such studies would clarify reaction pathways, identify transition states, and calculate activation energies, providing a complete picture of the reaction's progress.

The electronic structure of a molecule governs its physical and chemical properties. Both ab initio and semi-empirical methods are used to model this structure, though they differ in their level of approximation and computational cost.

Ab initio methods , which are derived from first principles without experimental parameters, have been used to study vinyl ether systems. koreascience.krnih.gov These calculations can determine properties like rotational isomerism, dipole moments, and barriers to internal rotation. nih.gov For example, ab initio studies on aryl vinyl ethers have been conducted to distinguish between electrophilic and electron transfer addition mechanisms by analyzing the resulting electronic structures. koreascience.kr Studies on the simpler methyl vinyl ether have used ab initio calculations to investigate its conformational properties and the effects of fluorination. uma.es A key aspect of the electronic structure of vinyl ethers is the degree of conjugation between the p-orbital of the ether oxygen and the π-system of the vinyl group, which influences the molecule's conformation and reactivity.

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio calculations by incorporating empirical parameters. nist.gov These methods are suitable for large molecules where high-level ab initio calculations are computationally prohibitive. They are based on the Hartree-Fock formalism but simplify the calculations by approximating or omitting certain integrals. nist.gov While specific semi-empirical studies on this compound are not documented, these methods could be applied to quickly screen its conformational landscape or to study its behavior in larger systems, such as during polymerization.

A summary of quantum chemical methods and their applications to vinyl ether systems is presented below.

| Method Type | Specific Method(s) | Key Applications for Vinyl Ethers | Reference(s) |

| Density Functional Theory | B3LYP, etc. | Mechanistic studies (hydroarylation, ozonolysis, polymerization), reaction pathway analysis, energetic calculations. | rsc.orgnih.govresearchgate.net |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CC2) | Electronic structure, conformational analysis, reaction regiochemistry, calculation of molecular properties (dipole moments). | koreascience.krnih.govuma.es |

| Semi-Empirical | AM1, PM3, MNDO | Fast conformational searches, preliminary electronic structure analysis for large systems. | nist.gov |

For vinyl ethers, GSE calculations are crucial for comparing the stability of different conformers (e.g., syn and anti conformers arising from rotation around the C-O bond). For instance, thermochemical studies on methyl vinyl ether have used high-level composite methods like CBS-Q and G3, along with isodesmic reactions, to determine accurate enthalpies of formation, which are derived from the ground state energy. nih.gov These calculations show that the bond dissociation energies in methyl vinyl ether are comparable to those in aromatic systems like methyl phenyl ether. nih.gov

While a specific, high-precision GSE value for this compound from a dedicated study is not available, its basic computed properties, which are derived from such calculations, are available in public databases.

| Property | Value | Method/Source |

| Molecular Formula | C₇H₁₄O | PubChem |

| Molecular Weight | 114.19 g/mol | PubChem |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nist.govtandfonline.com This method allows for the investigation of the dynamic behavior of systems, including conformational changes, diffusion, and interactions within a condensed phase.

While no specific MD simulation studies have been published for monomeric this compound, the technique has been extensively applied to vinyl polymers, which are structurally related. nist.govtandfonline.comresearchgate.net For example, reactive molecular dynamics (RMD) simulations have been used to investigate the thermal decomposition mechanisms of vinyl polymers like polyethylene (B3416737) and polypropylene. nist.govresearchgate.net These simulations allow for the breaking and forming of covalent bonds, providing insights into degradation pathways. nist.gov Other MD studies have focused on the properties of vinyl polymers in solution, such as the hydration structure of poly(vinyl methyl ether) or the dynamics of poly(vinyl alcohol) hydrogels. mdpi.com

An MD simulation of this compound could provide valuable information on:

Conformational Dynamics: How the isopentyl group and vinyl moiety move and interact in different solvent environments.

Solvation Structure: The arrangement of solvent molecules around the ether oxygen and hydrophobic alkyl chain.

Aggregate Behavior: How molecules of this compound interact with each other at higher concentrations.

Polymer Precursor Dynamics: Simulating the early stages of polymerization by observing the interaction of multiple monomers.

These simulations would typically employ a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and integrate Newton's equations of motion. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Reactivity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methodologies used to correlate the chemical structure of a compound with its physical properties or biological activity. slideshare.net SAR provides qualitative relationships, identifying which structural features (functional groups, steric bulk) are important for a given activity, while QSAR establishes mathematical models for quantitative prediction. slideshare.net

Specific SAR or QSAR studies predicting the reactivity of this compound have not been reported. However, the principles of SAR are fundamental to understanding how its structure influences its chemical behavior. For vinyl ethers, reactivity is primarily centered on the electron-rich double bond, which is susceptible to electrophilic attack and radical addition.

A hypothetical SAR study for a series of alkyl vinyl ethers, including this compound, could predict reactivity in a process like cationic polymerization. acs.org Key structural descriptors would include:

Steric Factors: The size and branching of the alkyl group (e.g., the isopentyl group) can hinder the approach of reactants to the vinyl group.

Electronic Factors: The electron-donating ability of the alkoxy group influences the electron density of the double bond, affecting its nucleophilicity.

By systematically varying the alkyl substituent and measuring the reaction rate, a predictive QSAR model could be developed. researchgate.net Such models are invaluable in materials science and environmental chemistry for predicting the properties and fate of chemicals without extensive experimental testing. researchgate.nettandfonline.comtandfonline.com

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is essential for mapping the detailed pathways of chemical reactions and understanding their energetic landscapes. This involves identifying all relevant intermediates and transition states on a potential energy surface and calculating their relative energies.

For reactions involving vinyl ethers, computational modeling has provided significant insights. Studies on the Ni-catalyzed hydroalkenylation of vinyl ethers with α-olefins used DFT to show that the reaction proceeds via hydrometallation, followed by migratory insertion and β-hydride elimination. rsc.org The calculations successfully reproduced the experimentally observed selectivities and identified the key role of oxygen coordination to the metal center. rsc.org Other computational work has explored the atmospheric oxidation of vinyl ethers initiated by Cl atoms or OH radicals, mapping out complex reaction networks involving addition, abstraction, and decomposition steps. worldscientific.comacs.org For example, in the Cl-initiated oxidation of methyl vinyl ether, formyl chloride and formaldehyde (B43269) were identified as major products based on the calculated thermodynamics of various reaction channels. acs.org

For this compound, computational modeling could be applied to:

Elucidate Polymerization Mechanisms: Model the initiation, propagation, and termination steps of its cationic or radical polymerization to understand tacticity and molecular weight distribution. acs.orgspsj.or.jp

Predict Degradation Products: Simulate its atmospheric oxidation to identify potential secondary organic aerosol precursors. worldscientific.com

Design Synthetic Routes: Compare the energetics of different catalytic cycles for its synthesis or functionalization, as has been done for the hydroarylation or cross-hydroalkenylation of other vinyl ethers. rsc.orgrsc.org

These models provide a powerful predictive framework for understanding and controlling the reactivity of this compound in diverse chemical applications.

Electron-Molecule Interaction Modeling

Theoretical and computational modeling of the interaction between electrons and vinyl ether molecules, such as this compound, is crucial for understanding reaction dynamics and predicting various cross-sections. mdpi.com A comprehensive theoretical approach involves solving the electron-molecule quantum collision problem using a complex optical potential method. mdpi.comnih.gov This method allows for the calculation of integral elastic (Qel), inelastic (Qinel), and ionization (Qion) cross-sections over a wide range of electron energies, from the target's ionization threshold up to 5 keV. mdpi.com The sum of the elastic and inelastic cross-sections yields the total cross-section (Qtot). mdpi.com

These theoretical models are essential for applications in diverse fields. For instance, vinyl ether bonds are present in plasmalogens, which are abundant in the brain and heart; understanding their interaction with electrons helps in modeling biological systems. mdpi.com

Electrostatic Potential Surface Analysis

Electrostatic potential (ESP) surface analysis is a computational method used to visualize and understand the reactive properties of a molecule. mdpi.comchemtube3d.comjsta.cl The ESP map is plotted onto the molecule's electron density surface, using color gradients to indicate charged regions. researchgate.net Typically, red areas represent electron-rich, negative potential regions that are susceptible to electrophilic attack, while blue areas denote electron-poor, positive potential regions that are sites for nucleophilic reactivity. chemtube3d.comresearchgate.net

For vinyl ethers, the ESP map reveals the distribution of charge arising from the electronegative oxygen atom and the π-electron system of the vinyl group. chemtube3d.comjsta.cl This analysis is employed to identify the distinct scattering centers within the molecule for interaction modeling. mdpi.com By examining the ESP surface, researchers can determine that the primary regions of electron density are concentrated around the ether oxygen and the vinyl group's π-bond. jsta.clbeilstein-journals.org This information is fundamental for predicting how the molecule will interact with incoming electrons or other reactants, guiding the setup of more complex scattering calculations. mdpi.com

Group Additivity Rule for Cross-Section Prediction

Calculating scattering cross-sections for a complex, non-spherical molecule like this compound directly can be computationally prohibitive. mdpi.com The Group Additivity Rule (GAR) provides a viable multi-center approach to overcome this challenge. mdpi.comaip.org This method involves partitioning the molecule into smaller, chemically distinct functional groups, each treated as an individual scattering center. mdpi.com The total cross-section of the entire molecule is then calculated as the sum of the cross-sections of these constituent groups, with a correction factor applied to account for the geometric overlap of these regions. mdpi.comaip.org

For this compound (C7H14O), the molecule can be conceptually divided into functional groups for this analysis.

| Group | Chemical Formula | Description |

|---|---|---|

| Vinyl | -CH=CH₂ | The unsaturated vinyl moiety. |

| Ether Oxygen | -O- | The bridging oxygen atom. |

| Isopentyl Chain | -CH₂-CH₂-CH(CH₃)₂ | The branched alkyl chain. This can be further broken down into smaller groups like -CH₂- and -CH(CH₃)₂. |

A crucial refinement to the GAR is the application of a geometrical screening correction. mdpi.com This correction compensates for the overestimation of the total cross-section that occurs because the electron charge densities of adjacent groups in the molecule overlap. mdpi.comnih.gov The screening-corrected cross-section (QSC) is obtained by subtracting the overlap cross-section (QOL) from the initial GAR-calculated value (QGAR). mdpi.com This approach has been shown to provide reasonable and refined cross-section data for various vinyl ether isomers. mdpi.com

Theoretical Basis for Polymerization Control

The polymerization of vinyl ethers, including this compound, is predominantly achieved through cationic polymerization. nih.govmdpi.comnii.ac.jp Theoretical and computational studies have been instrumental in elucidating the mechanisms that enable control over this process, leading to polymers with well-defined structures and properties. nih.govunc.edu

Control in cationic polymerization hinges on stabilizing the highly reactive carbocation at the growing polymer chain end to prevent uncontrolled chain transfer and termination reactions. nii.ac.jp Computational chemistry has revealed several key theoretical principles for achieving this control:

Asymmetric Ion-Pairing Catalysis : Comprehensive computational studies have provided a deep understanding of stereoselective polymerization using chiral catalysts. nih.govacs.org These models show that a chiral counter-anion forms a close ion pair with the growing carbocationic chain end. nih.govunc.edu The specific geometry and electronic properties of this ion pair, as determined by theoretical calculations, dictate how the next monomer molecule can approach, thereby controlling the stereochemistry of the resulting polymer. nih.govunc.edu Density Functional Theory (DFT) and Eyring analyses have quantified the transition state energies, revealing that ligand deceleration effects are crucial for enhancing stereoselectivity. nih.govunc.edu

Monomer as a Stabilizing Agent : Computational models have supported the hypothesis that vinyl ether monomers themselves can act as weak Lewis bases. researchgate.net They can stabilize the growing carbocation and the Lewis acid catalyst, particularly at lower temperatures. This interaction promotes a reversible equilibrium between a dormant, stabilized species and the active propagating chain, which is a hallmark of living polymerization. researchgate.net

Anion-Binding Catalysis : Theoretical studies have explored the use of catalysts that operate through anion binding. researcher.life For example, DFT studies on certain organocatalysts show that their frameworks can leverage anion-binding interactions to precisely control the equilibrium between dormant and active species. researcher.life This allows the catalyst to dynamically bind and pre-organize the propagating ionic species and the incoming monomer, leading to a controlled polymerization. researcher.life

Aqueous Media Polymerization Mechanisms : For polymerizations carried out in unconventional media like water, DFT has been used to model the complex interactions between initiators, co-initiators (like B(C₆F₅)₃), and water or alcohols. mdpi.comresearchgate.net These calculations help to understand the competition between different potential initiating species and provide a theoretical basis for the reaction mechanism, confirming that polymerization occurs at the monomer/water interface. mdpi.comresearchgate.net

These theoretical frameworks provide a foundation for designing advanced catalytic systems and expanding the scope of controlled vinyl ether polymerization. nih.gov

| Control Strategy | Theoretical Principle | Key Computational Insight | Reference |

|---|---|---|---|

| Asymmetric Ion-Pairing | A chiral counter-anion directs the stereoselective addition of monomer to the carbocationic chain end. | Computational studies identified the solution-state catalyst structure and the importance of ligand deceleration effects. | nih.govacs.org |

| Monomer Stabilization | The vinyl ether monomer acts as a weak Lewis base, reversibly stabilizing the propagating cation. | Computational chemistry supports the formation of a dormant SnCl₄-ether complex, enabling living polymerization. | researchgate.net |

| Anion-Binding Catalysis | Organocatalysts with specific frameworks bind the counter-anion, controlling the dormant-active equilibrium. | DFT studies show the catalyst can pre-organize ionic species and monomer through precise anion recognition. | researcher.life |

| Aqueous System Control | Competition between water and alcohol for activation by a co-initiator. | DFT models of active centers (e.g., H⁺–B(C₆F₅)₃–OH⁻) clarify initiator/co-initiator interactions at the monomer/water surface. | mdpi.comresearchgate.net |

Applications in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Building Block and Monomer

Vinylisopentyl ether's reactivity makes it a crucial starting material and intermediate in the synthesis of a wide range of chemical products. google.com The electron-rich double bond of the vinyl group makes it susceptible to polymerization, particularly through cationic initiation, leading to the formation of poly(vinyl ether)s. wikipedia.orgwikipedia.org These polymers exhibit a range of properties depending on the specific vinyl ether monomer used. wikipedia.org Vinyl ethers, in general, are recognized as important building blocks for creating polymers and fine chemicals, including pharmaceuticals and agricultural products. google.com

The general class of vinyl ethers, including this compound, serves as a key monomer in the production of polymers with applications in coatings, adhesives, and other materials. godavaribiorefineries.comacs.org The polymerization process can often be controlled to produce polymers with specific molecular weights and structures. nih.gov

Intermediates in Fine Chemical Synthesis

This compound and other allyl vinyl ethers are instrumental in the synthesis of γ,δ-unsaturated aldehydes through a powerful reaction known as the Claisen rearrangement. collegedunia.comwikipedia.org This orgsyn.orgorgsyn.org-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org The reaction is highly efficient for forming carbon-carbon bonds. collegedunia.com

The process can be catalyzed by various methods, including palladium(II)-phenanthroline complexes, which allows the reaction to proceed under milder conditions and avoids the use of toxic mercury catalysts. organic-chemistry.org This tandem vinyl ether exchange and Claisen rearrangement has been successfully scaled up for industrial applications. organic-chemistry.org The general mechanism involves a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org

The Claisen rearrangement can be applied to a variety of substrates, including those with different substitution patterns, to generate a diverse range of γ,δ-unsaturated aldehydes. organic-chemistry.org These aldehydes are valuable intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. organic-chemistry.org

| Feature | Description |

| Reaction Type | orgsyn.orgorgsyn.org-Sigmatropic Rearrangement |

| Reactant | Allyl Vinyl Ether (e.g., this compound) |

| Product | γ,δ-Unsaturated Aldehyde or Ketone |

| Key Transformation | Formation of a Carbon-Carbon Bond |

| Catalysts | Heat, Lewis Acids (e.g., Palladium complexes) collegedunia.comorganic-chemistry.org |

| Mechanism | Concerted, Intramolecular wikipedia.orglibretexts.org |

Vinyl ethers, including this compound, are valuable precursors in the synthesis of heterocyclic compounds. mdpi.com Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in medicinal chemistry. The vinyl group can participate in various cyclization and cycloaddition reactions to form ring structures containing heteroatoms like oxygen, nitrogen, or sulfur.

For instance, vinyl ethers can be used as building blocks in the construction of various heterocyclic systems. mdpi.com The synthesis of these compounds can be achieved through different reaction pathways, including condensation, cyclization, and cycloaddition reactions.

While this compound itself is not directly converted to acetylene (B1199291), the synthesis of vinyl ethers often involves acetylene as a key reagent. wikipedia.orggoogle.com The classic method for preparing vinyl ethers is the Reppe vinylation, which involves the reaction of an alcohol with acetylene in the presence of a base. wikipedia.orgrsc.org

More recent and safer methods have been developed that utilize calcium carbide as a solid source of acetylene, avoiding the handling of gaseous acetylene. mdpi.comrsc.orgresearchgate.net These methods allow for the efficient vinylation of a wide range of alcohols to produce the corresponding vinyl ethers. rsc.org The synthesis of aromatic acetylene alcohols and their subsequent conversion to vinyl ethers has also been explored using various catalytic systems. idpublications.org Conversely, vinyl acetylenes, important monomers for specialty rubbers like neoprene, can be synthesized through the dehydrohalogenation of tetrabromobutane. google.com

Polymer and Material Design

The polymerization of vinyl ether monomers, such as this compound, leads to the formation of poly(vinyl ether)s (PVEs). wikipedia.org These polymers possess a range of desirable properties that make them suitable for use in adhesives and coatings. connectchemicals.comresearchgate.net PVEs are known for their flexibility, chemical resistance, and ability to form stable films. connectchemicals.com

The properties of PVEs can be tailored by the choice of the alkyl group on the vinyl ether monomer. connectchemicals.com For example, poly(isobutyl vinyl ether) is used in coatings and adhesives due to its strong adhesive properties and flexibility. connectchemicals.com Similarly, polymers derived from other vinyl ethers find applications as lubricants, plasticizers, and in printing inks. connectchemicals.comcamachem.com The development of bio-based poly(vinyl ether)s from renewable resources like plant oils is also an active area of research for creating more sustainable coatings. coatingsworld.com These bio-based polymers can be crosslinked to form durable coatings. coatingsworld.com Cationic polymerization is a common method for synthesizing PVEs, and recent advancements have focused on developing more controlled and efficient polymerization processes. acs.orgnih.gov

| Application | Description |

| Adhesives | PVEs enhance adhesion and quick-stick performance. xinjingchem.comgoogle.com |

| Coatings | They provide flexibility, chemical resistance, and form stable films. connectchemicals.comcoatingsworld.com |

| Lubricants | Used to improve friction-reducing properties and stability. connectchemicals.com |

| Plasticizers | Employed to increase the flexibility of other polymers. connectchemicals.com |

| Printing Inks | Contribute to improved processability and product performance. connectchemicals.com |

Development of Stimuli-Sensitive Materials

Stimuli-sensitive polymers, often called "smart" materials, are macromolecules that exhibit significant and reversible changes in their properties in response to external environmental triggers. upd.edu.phnih.gov These triggers can include temperature, pH, light, or the presence of specific chemical species. omu.ac.jp Poly(vinyl ether)s (PVEs), the class of polymers to which polymerized this compound belongs, are notable for their thermoresponsive behavior, particularly the exhibition of a Lower Critical Solution Temperature (LCST). researchgate.netmdpi.com

Below the LCST, the polymer is soluble in a solvent (typically water), as the polymer-solvent interactions are dominant. omu.ac.jp As the temperature rises above the LCST, the polymer chains undergo a conformational change from an extended coil to a compact globule, driven by a shift towards dominant polymer-polymer interactions, leading to the polymer's precipitation from the solution. omu.ac.jpresearchgate.net This transition is reversible.

The specific temperature at which this transition occurs for PVEs is highly tunable and depends on the hydrophilic/hydrophobic balance of the alkyl side chain. For instance, poly(methyl vinyl ether) is a well-known thermoresponsive polymer. researchgate.net By analogy, poly(this compound), with its larger, more hydrophobic isopentyl group, is expected to exhibit LCST behavior, with its transition temperature being influenced by this side chain. This allows for the precise design of materials that can be triggered by specific temperature changes, making them candidates for applications in areas like smart coatings, controlled drug delivery systems, and nanoreactors. upd.edu.phnih.gov

Engineering of Degradable Polymer Systems

The creation of polymers designed for degradation is a critical step toward mitigating plastic pollution and developing advanced biomedical materials. researchgate.netmit.edu Poly(vinyl ether)s, including those derived from this compound, can be engineered to incorporate degradable linkages into their backbones.

One advanced method involves alternating cascade metathesis polymerization. By combining low-strain cyclic vinyl ethers with enyne monomers, a controlled chain-growth copolymerization can be achieved. nih.gov This process results in degradable poly(vinyl ether) materials with highly alternating structures. These polymers can be rapidly broken down into smaller, soluble molecules when exposed to aqueous acidic conditions. nih.gov

Another strategy is to incorporate specific chemical functionalities that can be cleaved on demand. For example, polymers can be designed with photo-deprotectable groups, such as an o-nitrobenzyl (oNBn) group, within the polymer backbone. researchgate.net Upon exposure to UV irradiation, these groups are cleaved, leading to the rapid degradation of the polymer chain into lower-molecular-weight compounds without the need for additional catalysts or reagents. researchgate.net The integration of such cleavable units into polymers made from this compound offers a pathway to creating materials with controlled lifecycles, suitable for transient medical implants or environmentally benign plastics. mit.edunih.gov

Tailored Polymeric Architectures via Controlled Polymerization